MRS4458

Description

Properties

Molecular Formula |

C24H20F3N5O3S |

|---|---|

Molecular Weight |

515.5 g/mol |

IUPAC Name |

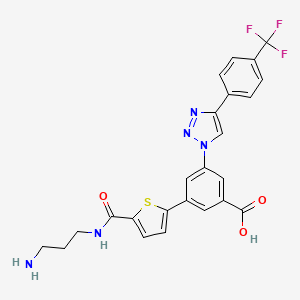

3-[5-(3-aminopropylcarbamoyl)thiophen-2-yl]-5-[4-[4-(trifluoromethyl)phenyl]triazol-1-yl]benzoic acid |

InChI |

InChI=1S/C24H20F3N5O3S/c25-24(26,27)17-4-2-14(3-5-17)19-13-32(31-30-19)18-11-15(10-16(12-18)23(34)35)20-6-7-21(36-20)22(33)29-9-1-8-28/h2-7,10-13H,1,8-9,28H2,(H,29,33)(H,34,35) |

InChI Key |

VYXSDIPOJBFWHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CN(N=N2)C3=CC(=CC(=C3)C(=O)O)C4=CC=C(S4)C(=O)NCCCN)C(F)(F)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

MRS4458; MRS-4458; MRS 4458; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of MRS4458 on the P2Y14 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of MRS4458, a selective antagonist of the P2Y14 receptor. The P2Y14 receptor, a G protein-coupled receptor (GPCR) activated by UDP-sugars, is a promising therapeutic target for a range of inflammatory conditions. This document details the molecular interactions, signaling pathways, and functional consequences of this compound's engagement with the P2Y14 receptor. Quantitative data on its potency are presented, alongside detailed experimental protocols for its characterization. Visual diagrams of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of its pharmacological profile.

Introduction to the P2Y14 Receptor

The P2Y14 receptor, also known as GPR105, is a member of the P2Y family of purinergic G protein-coupled receptors.[1] It is primarily activated by endogenous UDP-sugars, such as UDP-glucose, UDP-galactose, UDP-glucuronic acid, and UDP-N-acetylglucosamine.[1][2][3] The receptor is predominantly coupled to the Gi/o family of G proteins.[1] Upon activation, the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] The βγ subunits can, in turn, activate other signaling pathways, including phospholipase C (PLC) and the RhoA pathway.

The P2Y14 receptor is highly expressed in immune cells, including neutrophils, macrophages, and T-lymphocytes, as well as in other tissues such as adipose tissue and the gastrointestinal tract.[1][4] Its activation is implicated in a variety of physiological and pathophysiological processes, most notably in inflammation and immune responses. Activation of the P2Y14 receptor on immune cells can trigger chemotaxis, the directed migration of cells towards a chemical gradient, a fundamental process in the inflammatory cascade.[4][5] This has positioned the P2Y14 receptor as an attractive target for the development of novel anti-inflammatory therapeutics.

This compound: A Selective P2Y14 Receptor Antagonist

This compound is a small molecule that has been identified as a potent and selective antagonist of the human P2Y14 receptor.[4] As an antagonist, this compound binds to the receptor but does not elicit a biological response. Instead, it blocks the binding of endogenous agonists like UDP-glucose, thereby inhibiting the downstream signaling cascades initiated by receptor activation.

Mechanism of Action

The primary mechanism of action of this compound is competitive antagonism at the P2Y14 receptor. It is presumed to bind to the orthosteric site, the same binding site as the endogenous agonists, thereby preventing their interaction with the receptor. This blockade of agonist binding inhibits the Gi-mediated signaling pathway, leading to a prevention of the decrease in intracellular cAMP levels and the inhibition of chemotaxis and other inflammatory responses mediated by the P2Y14 receptor.

Quantitative Data

The potency of this compound as a P2Y14 receptor antagonist has been quantified, providing key data for its pharmacological characterization.

| Compound | Parameter | Value | Species | Assay Type |

| This compound | pIC50 | 6.8 | Human | Not Specified |

| IC50 | 169 nM (1.69x10-7 M) | Human | Not Specified |

Table 1: Quantitative potency of this compound at the human P2Y14 receptor. The pIC50 is the negative logarithm of the IC50 value.[4]

For comparison, other notable P2Y14 receptor antagonists are listed below.

| Compound | Parameter | Value (nM) | Species | Assay Type |

| PPTN | KB | 0.434 | Human | Adenylyl Cyclase Inhibition |

| MRS4608 | IC50 | 20 | Human | Not Specified |

| MRS4608 | IC50 | 21.4 | Mouse | Not Specified |

Table 2: Potency of other selective P2Y14 receptor antagonists.[6]

Signaling Pathways Modulated by this compound

By antagonizing the P2Y14 receptor, this compound effectively modulates downstream signaling pathways that are crucial for inflammatory responses.

Inhibition of the Gi-Adenylyl Cyclase Pathway

The canonical signaling pathway of the P2Y14 receptor involves its coupling to Gi proteins, which leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. This compound blocks this pathway by preventing agonist binding.

Modulation of Chemotaxis

P2Y14 receptor activation is a known driver of neutrophil chemotaxis. By blocking the receptor, this compound is expected to inhibit the migration of these immune cells to sites of inflammation, thereby reducing the inflammatory response.

References

- 1. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UDP is a competitive antagonist at the human P2Y14 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 4. guidetopharmacology.org [guidetopharmacology.org]

- 5. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

MRS4458 as a P2Y14 Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MRS4458, a potent and selective antagonist of the P2Y14 receptor. The P2Y14 receptor, a G protein-coupled receptor (GPCR), is a key player in immune responses and inflammatory processes, making it a significant target for therapeutic development. This document details the pharmacological properties of this compound, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Introduction to the P2Y14 Receptor

The P2Y14 receptor (P2RY14), formerly known as GPR105, is a member of the P2Y family of purinergic receptors.[1] It is a Gi/o-coupled GPCR activated by endogenous UDP-sugars, most notably UDP-glucose, but also UDP-galactose, UDP-glucuronic acid, and UDP-N-acetylglucosamine.[2][3] UDP itself has also been identified as a potent agonist.[3][4] The P2Y14 receptor is prominently expressed in immune cells, including neutrophils, mast cells, and lymphocytes, as well as in adipose tissue, the brain, and various epithelia.[1][2][3][4] Its activation is linked to a range of physiological and pathophysiological processes, including immune cell trafficking, inflammation, neuropathic pain, and metabolic regulation.[4][5][6]

This compound: A Selective P2Y14 Receptor Antagonist

This compound is a small molecule antagonist designed to selectively inhibit the P2Y14 receptor.[7][8] It was developed through structure-activity relationship studies of a 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-5-(aryl)benzoic acid scaffold, with its design optimized using molecular dynamics simulations to ensure high complementarity with the receptor binding site.[9] As a potent antagonist, this compound serves as a critical tool for investigating the physiological roles of the P2Y14 receptor and as a lead compound for the development of novel anti-inflammatory therapeutics.[7][8]

Quantitative Data: Pharmacological Profile

The potency and selectivity of this compound and other key P2Y14 receptor modulators have been characterized in various in vitro assays. The following table summarizes key quantitative data for comparison.

| Compound | Action | Species | Assay Type | Value | Reference |

| This compound | Antagonist | Human | Fluorescence Assay | IC50: 169 nM | [10] |

| PPTN | Antagonist | Human | Adenylyl Cyclase Inhibition | K_B_: 434 pM | [5] |

| UDP-glucose | Agonist | Human, Rat, Mouse | - | Potent Agonist | [6][11] |

| UDP | Competitive Antagonist | Human | Phosphoinositide Hydrolysis | pK_B: 7.28 | [11] |

| UDP | Agonist | Rat | Phosphoinositide Hydrolysis | EC50: 0.35 µM | [11] |

IC50: Half maximal inhibitory concentration. K_B_: Equilibrium dissociation constant for an antagonist. pK_B_: The negative logarithm of the K_B_. EC50: Half maximal effective concentration.

Signaling Pathways of the P2Y14 Receptor

Activation of the Gi-coupled P2Y14 receptor by agonists like UDP-glucose initiates a cascade of intracellular signaling events. This compound exerts its effects by competitively blocking the receptor, thereby inhibiting these downstream pathways.

Canonical P2Y14 Receptor Signaling

The primary signaling pathway for the P2Y14 receptor involves the inhibition of adenylyl cyclase.[4] Upon agonist binding, the heterotrimeric Gi protein is activated, causing the Gαi subunit to dissociate and inhibit adenylyl cyclase activity. This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[4] Additionally, P2Y14 receptor activation has been shown to stimulate other pathways, including the activation of RhoA, which is crucial for cytoskeleton rearrangement and cell migration, and the phosphorylation of MAP kinases like ERK1/2.[2][3][6]

Figure 1. P2Y14 receptor agonist-mediated signaling pathway.

Antagonism by this compound

This compound acts as a competitive antagonist, binding to the P2Y14 receptor without initiating a signal. By occupying the binding site, it prevents endogenous agonists like UDP-glucose from activating the receptor, thereby blocking the downstream signaling cascade.

Figure 2. Mechanism of P2Y14 receptor antagonism by this compound.

Experimental Protocols

The characterization of this compound and its interaction with the P2Y14 receptor relies on a suite of specialized in vitro assays. Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (K_d_ or K_i_) of ligands to the P2Y14 receptor.

-

Objective: To quantify the direct interaction between a test compound (like this compound) and the P2Y14 receptor.

-

Materials:

-

Cell membranes from HEK293 or CHO cells stably expressing the human P2Y14 receptor.

-

Test antagonist (this compound) at various concentrations.

-

Non-specific binding control (excess of unlabeled agonist, e.g., UDP-glucose).

-

Assay Buffer (e.g., Tris-HCl with MgCl₂).

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Protocol:

-

Prepare reaction tubes containing cell membranes, a fixed concentration of [³H]UDP, and varying concentrations of the unlabeled antagonist (or buffer for total binding, or excess unlabeled agonist for non-specific binding).

-

Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.[12]

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the antagonist concentration and use non-linear regression analysis (e.g., one-site competition model) to determine the IC50, which can then be converted to a K_i_ value.

-

Calcium Mobilization Assay

This functional assay measures receptor activation by detecting changes in intracellular calcium concentration. Since P2Y14 is Gi-coupled and does not directly signal through calcium, cells are often co-transfected with a promiscuous Gα protein (like Gα16 or a Gαqi5 chimera) that links the receptor to the phospholipase C (PLC) pathway and subsequent calcium release.[2][13][14]

-

Objective: To determine the functional potency of agonists and antagonists by measuring intracellular calcium flux.

-

Materials:

-

HEK293T or CHO cells transiently or stably co-expressing the P2Y14 receptor and a promiscuous Gα protein.[14][15]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, FLIPR Calcium 6 Assay Kit).[14][16]

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Agonist (e.g., UDP-glucose) and antagonist (this compound).

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).[14][17]

-

-

Protocol:

-

Seed the engineered cells into a 96- or 384-well black-wall, clear-bottom plate and culture overnight.[16]

-

Load the cells with a calcium-sensitive dye by incubating them with the dye solution for approximately 1-2 hours at 37°C.[14][16]

-

To test for antagonist activity, pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15 minutes) at room temperature.[16]

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Automatically inject a fixed concentration of agonist (typically an EC80 concentration) into the wells.

-

Immediately record the change in fluorescence intensity over time. Receptor activation leads to a rapid increase in intracellular calcium, causing a peak in fluorescence.

-

The antagonist's effect is quantified by the reduction in the agonist-induced fluorescence signal. Plot the peak response against the antagonist concentration to determine the IC50 value.

-

Chemotaxis Assay

This assay assesses the ability of a compound to inhibit the directed migration of immune cells, a key physiological response mediated by the P2Y14 receptor.

-

Objective: To measure the effect of this compound on P2Y14-mediated immune cell migration.

-

Materials:

-

Immune cells expressing P2Y14 (e.g., human neutrophils, or differentiated HL-60 cells).[5]

-

Boyden chamber or similar transwell migration plate (e.g., 96-well with a 3 or 5 µm pore size membrane).[18][19]

-

Chemoattractant (agonist, e.g., UDP-glucose).

-

Test antagonist (this compound).

-

Cell culture medium.

-

Cell staining/quantification method (e.g., Calcein AM or direct cell counting).[20]

-

-

Protocol:

-

Harvest and resuspend cells in serum-free media. Pre-incubate a portion of the cells with varying concentrations of this compound.

-

Add the chemoattractant (UDP-glucose) to the lower wells of the Boyden chamber. Add media alone as a negative control.

-

Place the transwell insert (membrane) over the lower wells.

-

Add the pre-incubated cell suspension to the upper chamber of the inserts.[20]

-

Incubate the plate for several hours (e.g., 2-4 hours) at 37°C in a CO₂ incubator to allow for cell migration through the porous membrane towards the chemoattractant.[18][21]

-

After incubation, remove the non-migrated cells from the top surface of the membrane.

-

Quantify the number of cells that have migrated to the bottom of the lower chamber. This can be done by lysing the cells and measuring a fluorescent dye like Calcein AM, or by direct imaging and counting.[20][21]

-

The inhibitory effect of this compound is determined by the reduction in the number of migrated cells compared to the agonist-only control.

-

Experimental Workflows

Visualizing the logical flow of these experiments can aid in their design and execution.

Figure 3. Workflow for a competitive radioligand binding assay.

Figure 4. Workflow for a transwell chemotaxis assay.

Conclusion

This compound is a valuable pharmacological tool for the study of P2Y14 receptor biology. As a potent and selective antagonist, it enables the precise interrogation of the receptor's role in various physiological and pathological contexts, particularly in inflammation and immunology. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to understand the P2Y14 signaling axis and to develop novel therapeutics targeting this receptor. The continued investigation of this compound and related compounds holds significant promise for addressing unmet medical needs in a range of inflammatory diseases.

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 2. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adipocyte P2Y14 receptors play a key role in regulating whole-body glucose and lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound|MRS 4458;MRS-4458 [dcchemicals.com]

- 11. UDP is a competitive antagonist at the human P2Y14 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of novel P2Y14 agonist and antagonist using conventional and nonconventional methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Optimized Workflows for Calcium Mobilization Assays on SpectraMax iD3/iD5 Readers [moleculardevices.com]

- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 18. assaygenie.com [assaygenie.com]

- 19. timothyspringer.org [timothyspringer.org]

- 20. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. revvity.com [revvity.com]

The Anti-Inflammatory Potential of P2Y14 Receptor Antagonism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chronic inflammation is a key pathological feature of a wide range of diseases. The P2Y14 receptor, a G protein-coupled receptor activated by UDP-sugars, has emerged as a promising therapeutic target for inflammatory disorders. Its activation on immune cells, particularly neutrophils, triggers pro-inflammatory responses, including chemotaxis and cytokine release. This technical guide provides an in-depth overview of the anti-inflammatory activity of P2Y14 receptor antagonists, with a focus on the underlying molecular mechanisms, experimental validation, and quantitative data. While direct and extensive data on MRS4458 is limited, this guide will leverage data from closely related and well-characterized P2Y14 receptor antagonists, such as MRS4608 and PPTN, to illustrate the therapeutic potential of this drug class.

The P2Y14 Receptor: A Key Player in Inflammation

The P2Y14 receptor is a Gi-coupled receptor that is highly expressed on various immune cells, including neutrophils, monocytes, and T-lymphocytes. Endogenous ligands for this receptor are UDP-sugars, such as UDP-glucose, which are released from cells during times of stress or injury. Upon activation, the P2Y14 receptor initiates a signaling cascade that promotes inflammation. A critical aspect of this is the enhanced motility and chemotaxis of neutrophils, which are among the first responders to sites of inflammation.

Quantitative Data on P2Y14 Receptor Antagonists

The development of selective P2Y14 receptor antagonists has allowed for the quantitative assessment of their anti-inflammatory potential. These compounds have been shown to effectively block the pro-inflammatory effects of UDP-sugar-mediated P2Y14 receptor activation.

| Compound | Receptor Target | Assay Type | IC50 Value | Reference |

| MRS4608 | human P2Y14R | Radioligand Binding | 20 nM | [1] |

| mouse P2Y14R | Radioligand Binding | 21.4 nM | [1] | |

| PPTN | human P2Y14R | Inhibition of adenylyl cyclase | ~1 nM (in the presence of 10 µM UDP-glucose) | [2] |

| human P2Y14R | Inhibition of adenylyl cyclase | ~4 nM (in the presence of 100 µM UDP-glucose) | [2] | |

| P2Y14R antagonist 2 | human P2Y14R | Not Specified | 0.40 nM | [3] |

| MRS4917 | human P2Y14R | Not Specified | 2.88 nM | [3] |

| P2Y14R antagonist 4 | human P2Y14R | Not Specified | 5.6 nM | [3] |

| P2Y14R antagonist 1 | human P2Y14R | Not Specified | 0.6 nM | [3] |

Table 1: In Vitro Potency of Selected P2Y14 Receptor Antagonists. This table summarizes the inhibitory concentrations (IC50) of various P2Y14 receptor antagonists, demonstrating their high affinity for the receptor.

Signaling Pathways in P2Y14 Receptor-Mediated Inflammation

The anti-inflammatory effects of P2Y14 receptor antagonists are rooted in their ability to block the downstream signaling pathways activated by UDP-sugars. A key pathway in neutrophils involves the activation of the small GTPase RhoA, which is crucial for cytoskeletal rearrangements and cell motility.

Figure 1: P2Y14 Receptor Signaling Pathway in Neutrophils. This diagram illustrates the signaling cascade initiated by UDP-glucose binding to the P2Y14 receptor, leading to neutrophil chemotaxis. P2Y14 receptor antagonists like this compound block this pathway at the receptor level.

Experimental Protocols for Assessing Anti-Inflammatory Activity

The evaluation of the anti-inflammatory properties of P2Y14 receptor antagonists involves a series of in vitro and in vivo assays. The following are detailed methodologies for key experiments.

Neutrophil Chemotaxis Assay

This assay assesses the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant.

Figure 2: Experimental Workflow for Neutrophil Chemotaxis Assay. This flowchart outlines the key steps in performing a transwell chemotaxis assay to evaluate the inhibitory effect of a P2Y14 receptor antagonist on neutrophil migration.

Detailed Protocol:

-

Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation (e.g., using Ficoll-Paque) followed by dextran sedimentation.

-

Cell Preparation: Resuspend the isolated neutrophils in a suitable assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1 x 106 cells/mL.

-

Assay Setup:

-

Add 100 µL of the neutrophil suspension to the upper chamber of a transwell insert (with a 3-5 µm pore size).

-

Add the test compound (e.g., this compound at various concentrations) or vehicle control to the upper chamber.

-

Add 600 µL of assay buffer containing a P2Y14 receptor agonist (e.g., 10 µM UDP-glucose) as a chemoattractant to the lower chamber.

-

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-2 hours.

-

Quantification of Migration:

-

Carefully remove the transwell inserts.

-

Collect the cells that have migrated to the lower chamber.

-

Quantify the number of migrated cells using a hemocytometer, flow cytometry, or a fluorescence-based assay (e.g., Calcein AM staining).

-

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control.

Cytokine Release Assay

This assay measures the ability of a compound to suppress the release of pro-inflammatory cytokines from immune cells.

Detailed Protocol:

-

Cell Culture: Culture a relevant immune cell line (e.g., human peripheral blood mononuclear cells - PBMCs) in appropriate culture medium.

-

Cell Plating: Seed the cells in a 96-well plate at a density of 2 x 105 cells per well.

-

Compound Treatment: Pre-incubate the cells with various concentrations of the P2Y14 receptor antagonist (e.g., this compound) or vehicle for 1 hour.

-

Stimulation: Stimulate the cells with a P2Y14 receptor agonist (e.g., 100 µM UDP-glucose) or a broader inflammatory stimulus like lipopolysaccharide (LPS) for 24 hours.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Determine the percentage of inhibition of cytokine release for each concentration of the test compound relative to the stimulated vehicle control.

RhoA Activation Assay

This assay is used to determine if a P2Y14 receptor antagonist can block the agonist-induced activation of RhoA.

Detailed Protocol:

-

Cell Culture and Treatment: Culture human neutrophils and treat them with the P2Y14 receptor antagonist (e.g., this compound) or vehicle, followed by stimulation with UDP-glucose for a short period (e.g., 5-10 minutes).

-

Cell Lysis: Lyse the cells in a buffer that preserves the GTP-bound state of RhoA.

-

Pull-down of Active RhoA: Incubate the cell lysates with a Rho-binding domain (RBD) of a Rho effector protein (e.g., Rhotekin) coupled to agarose beads. The RBD specifically binds to the active, GTP-bound form of RhoA.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with an anti-RhoA antibody to detect the amount of activated RhoA.

-

Data Analysis: Quantify the band intensity to determine the relative amount of active RhoA in treated versus control samples.

In Vivo Anti-Inflammatory Activity

The anti-inflammatory effects of P2Y14 receptor antagonists have also been demonstrated in preclinical animal models of inflammation.

| Animal Model | P2Y14R Antagonist | Key Findings | Reference |

| Mouse model of neuropathic pain | PPTN | Reduced mechanical allodynia and thermal hyperalgesia. | [4] |

| Mouse model of acute kidney injury | PPTN | Reduced renal inflammation and neutrophil and monocyte recruitment. | [1] |

Table 2: In Vivo Anti-inflammatory Effects of P2Y14 Receptor Antagonists. This table highlights the efficacy of P2Y14 receptor antagonism in relevant animal models of inflammatory conditions.

Conclusion and Future Directions

The antagonism of the P2Y14 receptor represents a compelling strategy for the development of novel anti-inflammatory therapeutics. The available data on selective antagonists like MRS4608 and PPTN strongly support the role of this receptor in mediating key inflammatory processes, particularly neutrophil chemotaxis and cytokine release. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of P2Y14 receptor antagonists. Future research should focus on further elucidating the role of the P2Y14 receptor in various inflammatory diseases and advancing potent and selective antagonists, potentially including this compound, through preclinical and clinical development.

Figure 3: Mechanism of Action of this compound. This diagram summarizes the logical relationship of how this compound, as a P2Y14 receptor antagonist, mitigates inflammation by blocking the activation of the receptor by UDP-sugars.

References

- 1. Proinflammatory P2Y14 receptor inhibition protects against ischemic acute kidney injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

structure-activity relationship of MRS4458

An In-depth Technical Guide to the Structure-Activity Relationship of MRS4458, a P2Y14 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, a potent and selective antagonist of the P2Y14 receptor. The P2Y14 receptor, a G protein-coupled receptor activated by UDP-sugars, has emerged as a promising therapeutic target for a range of inflammatory conditions. Understanding the SAR of its antagonists is crucial for the rational design of novel and improved drug candidates.

Core Structure and Pharmacophore

This compound belongs to a class of non-nucleotide antagonists characterized by a 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-5-(aryl)benzoic acid scaffold.[1] The design of this scaffold was informed by molecular modeling and has been optimized through systematic chemical modifications to enhance potency and selectivity for the P2Y14 receptor.[1][2] this compound, identified as a primary 3-aminopropyl congener within this series, stands out as one of the most potent antagonists discovered.[1]

Structure-Activity Relationship Data

The following table summarizes the quantitative data on the and its analogs. The data highlights how modifications to different parts of the molecule—specifically the terminal amine, the linker, and the 5-aryl group—impact the antagonist potency at the human P2Y14 receptor, typically measured as the half-maximal inhibitory concentration (IC50).

| Compound | R Group (Terminal Modification) | Linker | 5-Aryl Group | IC50 (nM) at hP2Y14R |

| This compound (20) | -NH2 | -(CH2)3- | Phenyl | Potent |

| Analog 1 | -NH-Boc | -(CH2)3- | Phenyl | Reduced Affinity |

| Analog 2 | -N(CH3)2 | -(CH2)3- | Phenyl | Reduced Affinity |

| Analog 3 | -OH | -(CH2)3- | Phenyl | Reduced Affinity |

| Analog 4 | -NH2 | -(CH2)2- | Phenyl | Less Potent |

| Analog 5 | -NH2 | -(CH2)4- | Phenyl | Less Potent |

| Analog 6 | -NH2 | -(CH2)3- | Thiophene | Favorable Substitution |

| Analog 7 | -NH2 | -(CH2)3- | 4-Chlorophenyl | Variable |

| Analog 8 | -NH2 | -(CH2)3- | 4-Methoxyphenyl | Variable |

| Phenyl p-carboxamide 30 (MRS4478) | -CONH-Phenyl | -(CH2)3- | Phenyl | Potent |

| Tetrazole analog | -NH2 | -(CH2)3- | Phenyl with COOH replaced by Tetrazole | Reduced Affinity |

| Truncated analog | -NH2 | -(CH2)3- | (No 5-aryl group) | Reduced Affinity |

Note: "Potent" indicates a high antagonist activity as described in the source literature, though a specific numerical IC50 value for this compound was not explicitly provided in the initial search results abstracts. The table reflects the general SAR trends identified in the cited literature.[1]

Key Experimental Protocols

The biological activity of this compound and its analogs has been determined using several key in vitro assays. The methodologies for these experiments are detailed below.

Fluorescent Antagonist Binding Assay

This competitive binding assay is a primary method for determining the affinity of compounds for the P2Y14 receptor.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human P2Y14 receptor (hP2Y14R-CHO) are cultured under standard conditions.

-

Fluorescent Ligand: A fluorescently labeled P2Y14 receptor antagonist is used as the tracer.

-

Competition Binding: hP2Y14R-CHO cells are incubated with a fixed concentration of the fluorescent tracer and varying concentrations of the unlabeled test compound (e.g., this compound or its analogs).

-

Flow Cytometry: The amount of fluorescent tracer bound to the cells is quantified using a flow cytometer. The displacement of the fluorescent tracer by the test compound is measured.

-

Data Analysis: The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the fluorescent tracer, is calculated from the concentration-response curves.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block agonist-induced intracellular calcium mobilization.

-

Cell Culture and Loading: HEK293 cells co-expressing the P2Y14 receptor and a chimeric G protein (Gαqi5) are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound).

-

Agonist Stimulation: A known P2Y14 receptor agonist (e.g., UDP-glucose) is added to the cells to stimulate calcium release.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the calcium-sensitive dye.

-

Data Analysis: The IC50 value is determined by quantifying the concentration-dependent inhibition of the agonist-induced calcium signal by the antagonist.

Chemotaxis Assay

This assay assesses the ability of antagonists to inhibit the migration of immune cells towards a P2Y14 receptor agonist.

-

Cell Isolation: Human neutrophils are isolated from whole blood.

-

Chemotaxis Chamber: A chemotaxis chamber (e.g., a Boyden chamber) with a porous membrane is used. The lower chamber contains a P2Y14 receptor agonist (e.g., UDP-glucose) as a chemoattractant, along with varying concentrations of the antagonist.

-

Cell Migration: The isolated neutrophils are placed in the upper chamber and allowed to migrate through the membrane towards the chemoattractant in the lower chamber.

-

Quantification of Migration: After an incubation period, the number of cells that have migrated to the lower chamber is quantified, for example, by cell counting or using a fluorescent dye.

-

Data Analysis: The inhibitory effect of the antagonist on agonist-induced chemotaxis is calculated.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the context of this compound's activity, the following diagrams visualize the P2Y14 receptor signaling pathway, a typical experimental workflow, and the logical structure-activity relationships.

Caption: P2Y14 receptor signaling pathway.

Caption: Workflow for fluorescent antagonist binding assay.

Caption: Logical relationships in the SAR of this compound analogs.

References

A Technical Guide to MRS2578 in In Vitro Inflammation Models

Introduction

This technical guide provides an in-depth overview of MRS2578, a potent and selective antagonist of the P2Y6 receptor, and its application in in vitro models of inflammation. The P2Y6 receptor, activated by uridine diphosphate (UDP), has emerged as a significant target in inflammatory pathways.[1] MRS2578 serves as a critical tool for researchers investigating the role of purinergic signaling in inflammatory processes. This document details its mechanism of action, summarizes key quantitative data from relevant studies, outlines experimental protocols, and visualizes the associated signaling pathways.

Note: This guide focuses on MRS2578, as it is a well-documented P2Y6 receptor antagonist used in inflammation research. It is presumed that the query for "MRS4458" was a typographical error, as the latter does not correspond to a known compound in the scientific literature based on the conducted searches.

Mechanism of Action

MRS2578 exerts its anti-inflammatory effects by selectively blocking the P2Y6 receptor, a G protein-coupled receptor (GPCR).[2] In inflammatory conditions, cellular stress or damage leads to the release of nucleotides like UDP into the extracellular space.[3] UDP binds to and activates the P2Y6 receptor, which is coupled to the Gq/11 protein.[4] This activation initiates a downstream signaling cascade via phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] These second messengers, in turn, trigger the release of intracellular calcium (Ca2+) and activate protein kinase C (PKC).[1]

The culmination of this pathway is the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB), which orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines and adhesion molecules.[5] By competitively inhibiting the binding of UDP to the P2Y6 receptor, MRS2578 effectively abrogates this signaling cascade, thereby reducing the expression of inflammatory mediators.[3][5]

Signaling Pathway and Experimental Workflow

The signaling pathway initiated by P2Y6 receptor activation and its inhibition by MRS2578 is a critical aspect of its function in inflammation.

Caption: P2Y6 receptor signaling pathway and inhibition by MRS2578.

A typical experimental workflow to evaluate the anti-inflammatory effect of MRS2578 in an in vitro model is depicted below.

References

- 1. P2Y6R: A Promising New Target in Inflammatory Diseases and Advances in its Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. P2Y6 receptor-mediated signaling amplifies TLR-induced pro-inflammatory responses in microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functionalized Congeners of 2H-Chromene P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective induction of endothelial P2Y6 nucleotide receptor promotes vascular inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of MRS4458 in Purinergic Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purinergic signaling, a ubiquitous and intricate cell-to-cell communication system, is mediated by purine and pyrimidine nucleotides and nucleosides such as ATP, ADP, UTP, UDP, and adenosine. These molecules act as extracellular signaling messengers, binding to specific purinergic receptors to modulate a vast array of physiological and pathological processes. The P2Y receptor family, a class of G protein-coupled receptors (GPCRs), are key players in this system. Among these, the P2Y14 receptor has emerged as a significant target for therapeutic intervention, particularly in inflammatory and immune responses. This guide provides a comprehensive technical overview of MRS4458, a potent and selective antagonist of the P2Y14 receptor, detailing its mechanism of action, quantitative data, and the experimental protocols used for its characterization.

This compound: A Selective P2Y14 Receptor Antagonist

This compound is a synthetic organic compound identified as a high-affinity antagonist of the P2Y14 receptor.[1] Its development was based on the structure of the endogenous P2Y14 agonist, UDP-glucose, and optimized through molecular dynamics simulations to ensure strong and specific interaction with the receptor.[1][2] The biological activity of this compound has been confirmed through various assays, demonstrating its potent antagonistic effects.[1][2]

Mechanism of Action

The P2Y14 receptor is primarily coupled to the Gi/o family of G proteins.[3][4][5] Upon activation by its endogenous agonist, UDP-glucose, the P2Y14 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] By competitively binding to the P2Y14 receptor, this compound blocks the binding of UDP-glucose and other agonists, thereby preventing the downstream signaling events. This antagonistic action inhibits the physiological responses mediated by P2Y14 activation, such as the activation of neutrophil motility, a key process in inflammation.[1][2]

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound, providing key metrics for its antagonist activity at the P2Y14 receptor.

| Parameter | Value | Species | Assay Type | Reference(s) |

| IC50 | 169 nM | Human | Fluorescence Assay | [6] |

| Ki | Not explicitly reported | - | Can be derived from IC50 | - |

| In Vivo Efficacy | Data not available for this compound. Related P2Y14 antagonists show efficacy in models of neuropathic pain and asthma. | Mouse | Neuropathic pain (sciatic constriction), Allergic asthma | [1][7][8][9] |

| Pharmacokinetics | ||||

| Oral Bioavailability | Data not available | - | - | [10][11][12][13] |

| Half-life | Data not available | - | - | [11][14][12] |

Note: While a specific Ki value for this compound has not been reported, it can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the concentration and Kd of the radioligand used in the assay are known.

Signaling Pathway and Experimental Workflows

P2Y14 Receptor Signaling Pathway Antagonized by this compound

The following diagram illustrates the canonical signaling pathway of the P2Y14 receptor and the mechanism of its inhibition by this compound.

Experimental Workflow: Fluorescent Antagonist Binding Assay

This workflow outlines the key steps in a fluorescent antagonist binding assay used to determine the binding affinity of compounds like this compound to the P2Y14 receptor.

Experimental Workflow: Neutrophil Chemotaxis Assay

This workflow describes the general procedure for a neutrophil chemotaxis assay to evaluate the effect of this compound on UDP-glucose-induced neutrophil migration.

Experimental Protocols

Fluorescent Antagonist Binding Assay

This protocol is a representative method for determining the binding affinity of an unlabeled antagonist, such as this compound, to the P2Y14 receptor using a fluorescently labeled antagonist.

Materials:

-

Cells stably expressing the human P2Y14 receptor (e.g., CHO-K1 or HEK293 cells).

-

Fluorescently labeled P2Y14 receptor antagonist (e.g., a fluorescent derivative of a known antagonist).[15][16]

-

Unlabeled test compound (this compound).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4).

-

96-well plates (black, clear bottom for microscopy if needed).

-

Flow cytometer or fluorescence plate reader.

Procedure:

-

Cell Preparation: Culture P2Y14-expressing cells to confluency. On the day of the assay, detach the cells using a non-enzymatic cell dissociation solution, wash with assay buffer, and resuspend in assay buffer at a concentration of 1 x 10^6 cells/mL.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in assay buffer. The final DMSO concentration in the assay should be kept below 0.5%.

-

Assay Setup: To the wells of a 96-well plate, add:

-

50 µL of the cell suspension.

-

25 µL of the this compound serial dilutions or vehicle control.

-

25 µL of the fluorescently labeled antagonist at a final concentration near its Kd value.

-

-

Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

-

Data Acquisition: Analyze the fluorescence intensity of the cells in each well using a flow cytometer. For each sample, record the mean fluorescence intensity.

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of this compound.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.[17]

-

Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol describes a method to assess the inhibitory effect of this compound on UDP-glucose-induced neutrophil migration.[11][13][16][18][19][20][21][22]

Materials:

-

Freshly isolated human neutrophils.

-

Chemoattractant: UDP-glucose.

-

Test compound: this compound.

-

Chemotaxis buffer (e.g., HBSS with 0.1% BSA).

-

Boyden chamber apparatus with polycarbonate membranes (e.g., 3-5 µm pore size).

-

Cell counting solution (e.g., Calcein-AM or a method to measure ATP).

-

Multi-well plate reader.

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using a density gradient centrifugation method (e.g., using Ficoll-Paque and dextran sedimentation). Resuspend the purified neutrophils in chemotaxis buffer.

-

Assay Setup:

-

Fill the lower wells of the Boyden chamber with chemotaxis buffer containing UDP-glucose at a concentration known to induce chemotaxis (e.g., 100 µM).[20]

-

In separate wells for the negative control, add only chemotaxis buffer.

-

To test the effect of this compound, pre-incubate the neutrophils with various concentrations of this compound before adding them to the upper chamber, and/or add this compound to the lower chamber along with the chemoattractant.

-

-

Cell Migration: Place the membrane holder with the porous membrane over the lower wells. Add the neutrophil suspension (with or without this compound) to the upper chamber.

-

Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes to allow the neutrophils to migrate through the membrane towards the chemoattractant.

-

Quantification of Migrated Cells:

-

After incubation, remove the upper chamber.

-

The migrated cells in the lower chamber can be quantified by various methods. A common method is to lyse the cells and measure their ATP content using a luminescent assay (e.g., CellTiter-Glo®).[18]

-

Alternatively, cells can be pre-labeled with a fluorescent dye (e.g., Calcein-AM) before the assay, and the fluorescence in the lower chamber can be measured.

-

-

Data Analysis:

-

Calculate the chemotactic index by dividing the number of cells that migrated towards the chemoattractant by the number of cells that migrated towards the buffer control.

-

Determine the inhibitory effect of this compound by comparing the chemotactic index in the presence and absence of the antagonist. Calculate the IC50 for the inhibition of chemotaxis.

-

Conclusion

This compound is a valuable pharmacological tool for studying the role of the P2Y14 receptor in purinergic signaling. Its high potency and selectivity make it an excellent probe for elucidating the physiological and pathological functions of this receptor, particularly in the context of inflammation and immune responses. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the P2Y14 receptor with antagonists like this compound. Further studies are warranted to determine the in vivo efficacy and pharmacokinetic profile of this compound to fully assess its potential as a clinical candidate.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural insights into ligand recognition and activation of human purinergic receptor P2Y14 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (PD078666, VYXSDIPOJBFWHQ-UHFFFAOYSA-N) [probes-drugs.org]

- 7. Extended pharmacological profiles of rat P2Y2 and rat P2Y4 receptors and their sensitivity to extracellular H+ and Zn2+ ions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. meliordiscovery.com [meliordiscovery.com]

- 10. Plasma pharmacokinetics and oral bioavailability of 3,4,5,6-tetrahydrouridine, a cytidine deaminase inhibitor, in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and bioavailability of oral 5'-deoxy-5-fluorouridine in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Absolute Bioavailability, Absorption, Distribution, Metabolism, and Excretion of BI 425809 Administered as an Oral Dose or an Oral Dose with an Intravenous Microtracer Dose of [14C]-BI 425809 in Healthy Males - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Fluorescent H2 Receptor Squaramide-Type Antagonists: Synthesis, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Evaluation of the First Fluorescent Antagonists of the Human P2Y2 Receptor Based on AR-C118925 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Uridine Diphosphate Glucose (UDP-G) Activates Oxidative Stress and Respiratory Burst in Isolated Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. UDP-glucose exacerbates egg white diet-induced allergic enteritis by promoting P2Y14-mediated neutrophil chemotaxis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic MRS4458: A Review of a P2Y14 Receptor Antagonist

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the available scientific information surrounding the discovery and development of MRS4458, a compound identified as a P2Y14 receptor antagonist with potential anti-inflammatory properties. While publicly accessible data on this compound is limited, this document aims to synthesize the existing knowledge, drawing parallels with other well-characterized P2Y14 receptor antagonists to provide a comprehensive overview for research and development professionals.

Introduction to the P2Y14 Receptor and its Therapeutic Potential

The P2Y14 receptor, a G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for a range of inflammatory and immune-related disorders. Activated by UDP-sugars, such as UDP-glucose, the P2Y14 receptor is highly expressed on immune cells, particularly neutrophils. Its activation is linked to key inflammatory processes, including neutrophil chemotaxis, making it a compelling target for the development of novel anti-inflammatory agents. The development of selective P2Y14 receptor antagonists is a key area of research aimed at modulating these inflammatory responses.

The Discovery and Design of this compound

This compound was developed as a selective antagonist for the P2Y14 receptor. The design of this and similar antagonist molecules has been significantly advanced through the use of molecular dynamics simulations. These computational techniques allow for the optimization of the compound's shape and complementarity to the P2Y14 receptor's binding site. This structure-based drug design approach is crucial in identifying potent and selective antagonists.

Quantitative Analysis of P2Y14 Receptor Antagonism

| Parameter | Description | Typical Value (for a potent antagonist) |

| IC50 | The half-maximal inhibitory concentration, representing the concentration of the antagonist required to inhibit the receptor's response by 50%. | Low nanomolar (e.g., 1-100 nM) |

| Ki | The inhibition constant, indicating the binding affinity of the antagonist to the receptor. | Low nanomolar (e.g., 1-100 nM) |

| EC50 | The half-maximal effective concentration, used to measure the potency of an agonist (not directly applicable to antagonists, but used in competitive assays). | N/A |

Experimental Protocols for In Vitro Characterization

The biological activity of P2Y14 receptor antagonists like this compound is typically verified through a series of robust in vitro experiments. The following sections detail the general methodologies for key assays.

Fluorescence-Based Calcium Mobilization Assay

This assay is a primary method for assessing the antagonist activity of compounds at the P2Y14 receptor.

Principle: The P2Y14 receptor is a Gi/o-coupled receptor, and its activation leads to a decrease in intracellular cyclic AMP (cAMP). To facilitate measurement, cells are often co-transfected with a promiscuous G-protein like Gα16 or a chimeric G-protein that couples to the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium upon receptor activation. Calcium-sensitive fluorescent dyes are used to detect these changes.

Protocol Outline:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is transiently or stably transfected with the human P2Y14 receptor and a suitable G-protein.

-

Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Compound Addition: The test antagonist (e.g., this compound) at various concentrations is added to the wells and incubated.

-

Agonist Stimulation: A known P2Y14 receptor agonist (e.g., UDP-glucose) is added to stimulate the receptor.

-

Fluorescence Measurement: Changes in intracellular calcium are measured using a fluorescence plate reader.

-

Data Analysis: The IC50 value of the antagonist is calculated by analyzing the concentration-response curves.

Neutrophil Chemotaxis Assay

This assay evaluates the ability of an antagonist to block the migration of neutrophils towards a chemoattractant.

Principle: Neutrophils, which highly express the P2Y14 receptor, migrate along a concentration gradient of chemoattractants. This process can be mimicked in vitro using a Boyden chamber or similar migration assay system.

Protocol Outline:

-

Neutrophil Isolation: Neutrophils are isolated from fresh human blood using density gradient centrifugation.

-

Assay Setup: A multi-well migration plate with a porous membrane (e.g., Transwell®) is used. The lower chamber is filled with a chemoattractant (e.g., UDP-glucose), and the upper chamber contains the isolated neutrophils pre-incubated with the test antagonist (this compound).

-

Incubation: The plate is incubated to allow for neutrophil migration through the membrane.

-

Cell Quantification: The number of migrated cells in the lower chamber is quantified, typically by cell counting or using a fluorescent dye.

-

Data Analysis: The inhibitory effect of the antagonist on neutrophil migration is determined.

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways and experimental workflows are essential for understanding the mechanism of action and the development process of P2Y14 receptor antagonists.

Caption: P2Y14 receptor signaling and antagonism by this compound.

Caption: Workflow for the calcium mobilization assay.

Preclinical Development and Future Directions

The anti-inflammatory activity of P2Y14 receptor antagonists suggests their potential for treating various inflammatory conditions. Preclinical development would typically involve evaluating the efficacy of compounds like this compound in animal models of inflammation, such as carrageenan-induced paw edema or models of inflammatory bowel disease. Pharmacokinetic and toxicological studies are also critical to assess the drug-like properties of the molecule.

Future research will likely focus on further optimizing the potency, selectivity, and pharmacokinetic profiles of P2Y14 receptor antagonists. The development of more detailed structural information about the P2Y14 receptor will undoubtedly accelerate the discovery of new and improved therapeutic agents targeting this important pathway.

Disclaimer: This document is intended for informational purposes for a scientific audience. The information regarding this compound is based on limited publicly available data, and further research is required for a complete understanding of its properties and therapeutic potential.

P2Y14 Receptor: A Technical Guide to Downstream Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2Y14 receptor (P2Y14R) is a G protein-coupled receptor (GPCR) activated by endogenous UDP-sugars, most notably UDP-glucose, as well as UDP.[1][2] It belongs to the P2Y12-like subfamily of purinergic receptors and is prominently expressed in immune and inflammatory cells, such as neutrophils and mast cells, as well as in various epithelial tissues.[1][3] Activation of P2Y14R triggers a cascade of intracellular signaling events that modulate critical cellular functions, including chemotaxis, degranulation, and inflammatory responses.[4][5] This guide provides an in-depth overview of the core downstream signaling pathways of the P2Y14 receptor, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Signaling Pathways

The P2Y14 receptor primarily couples to pertussis toxin-sensitive G proteins of the Gαi/o class.[2] This initial interaction dictates the primary downstream signaling cascades, which include the inhibition of adenylyl cyclase, mobilization of intracellular calcium, and activation of the Mitogen-Activated Protein Kinase (MAPK) and RhoA pathways.

Gαi/o-Mediated Inhibition of Adenylyl Cyclase

Upon agonist binding, the P2Y14R activates Gαi/o proteins, leading to the inhibition of adenylyl cyclase (AC).[1][6] This enzymatic inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1][7] This is considered a primary signaling response for the P2Y12-like receptor subfamily.[1] The reduction in cAMP levels can influence a wide range of cellular processes regulated by protein kinase A (PKA) and other cAMP-sensitive effectors. Studies in various cell lines, including HEK293, C6 glioma, and CHO cells stably expressing the human P2Y14R, have demonstrated a robust, concentration-dependent inhibition of forskolin-stimulated cAMP accumulation upon activation by agonists like UDP-glucose and UDP.[1][8]

Intracellular Calcium (Ca2+) Mobilization

P2Y14R activation also leads to an increase in intracellular calcium concentration ([Ca2+]i).[4][9] While the receptor's primary coupling is to Gαi/o, this calcium response is often mediated by the dissociated Gβγ subunits, which can activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol. This effect has been observed in various cell types, including mast cells and platelets.[4][9][10] The calcium transient is typically blocked by pertussis toxin, confirming the involvement of a Gi/o protein.[2][4]

Mitogen-Activated Protein Kinase (MAPK) Pathway

Activation of the P2Y14R stimulates the MAPK signaling pathway, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][11] This activation is also pertussis toxin-sensitive, indicating it is downstream of Gαi/o.[1] The precise mechanism linking Gαi/o to ERK activation can be complex and cell-type dependent, often involving Gβγ subunits, protein kinase C (PKC), and receptor tyrosine kinase transactivation. P2Y14R-mediated phosphorylation of ERK1/2, as well as other MAPKs like p38 and JNK, has been observed in mast cells, neutrophils, and HEK293 cells expressing the receptor.[1][4][12]

Rho/Rho Kinase (ROCK) Pathway

In human neutrophils, UDP-glucose stimulation of the P2Y14R leads to the rapid and robust activation of the small GTPase RhoA.[5] This activation is crucial for promoting cytoskeletal rearrangement, changes in cell shape, and chemotaxis.[5][7] The activated RhoA-GTP, in turn, activates its downstream effector, Rho kinase (ROCK). Inhibition of ROCK blocks the cellular responses to the P2Y14R agonist, highlighting the importance of this pathway in mediating neutrophil motility.[5][13]

Quantitative Data Summary

The following tables summarize key quantitative data for P2Y14 receptor agonists and antagonists from various functional assays.

Table 1: Agonist Potency (EC50/IC50 Values)

| Compound | Assay Type | Cell System | Species | Potency (EC50/IC50 in nM) | Reference |

| UDP-glucose | cAMP Inhibition | P2Y14-HEK293 | Human | 82 | [1] |

| UDP-glucose | cAMP Inhibition | P2Y14-C6 Glioma | Human | ~10 - 72 | [7][8] |

| UDP-glucose | [35S]GTPγS Binding | RBL-2H3 Membranes | Rat | 189 ± 29 | [4] |

| UDP-glucose | Ca2+ Mobilization | RBL-2H3 | Rat | 5980 ± 1140 | [4] |

| UDP-glucose | RhoA Activation | Human Neutrophils | Human | 900 | [5] |

| UDP | cAMP Inhibition | P2Y14-HEK293 | Human | 74 | [8] |

| UDP | cAMP Inhibition | P2Y14-C6 Glioma | Human | 29 | [8] |

| UDP | Ca2+ Mobilization | RBL-2H3 | Rat | 5230 ± 1280 | [4] |

| MRS2690 | [35S]GTPγS Binding | RBL-2H3 Membranes | Rat | 8.1 ± 1.6 | [4] |

| MRS2690 | Ca2+ Mobilization | RBL-2H3 | Rat | 538 ± 106 | [4] |

Table 2: Antagonist Potency (KB/Ki Values)

| Compound | Assay Type | Cell System | Species | Potency (pKi/pKB or KB/Ki) | Reference |

| PPTN | cAMP Inhibition | P2Y14-C6 Glioma | Human | KB = 434 pM | [7][14] |

| UDP | Inositol Phosphate | P2Y14-COS-7 | Human | pKB = 7.28 | [15] |

| MRS4174 | Radioligand Binding | P2Y14-CHO | Human | Ki = 80 pM | [16] |

Detailed Experimental Protocols

Protocol 1: Gαi-Mediated cAMP Accumulation Assay

This protocol describes a method to measure the inhibition of adenylyl cyclase activity in response to P2Y14R activation in a cell line stably expressing the receptor (e.g., P2Y14-C6 cells).

Objective: To quantify the agonist-induced, Gαi-mediated inhibition of forskolin-stimulated cAMP production.

Materials:

-

P2Y14R-expressing cells (e.g., P2Y14-C6) and wild-type control cells.

-

Culture medium (e.g., DMEM/F12) with serum and supplements.

-

Assay Buffer: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 1-methyl-3-isobutylxanthine, IBMX).

-

Forskolin (adenylyl cyclase activator).

-

P2Y14R agonists (e.g., UDP-glucose, UDP).

-

P2Y14R antagonists (e.g., PPTN).

-

Pertussis Toxin (PTX) for confirming Gαi/o coupling.

-

cAMP detection kit (e.g., HTRF, ELISA, or radioligand binding assay).

Procedure:

-

Cell Culture: Plate P2Y14R-expressing cells and wild-type cells in 96-well plates and grow to near confluency. For PTX treatment, pre-incubate cells with ~100 ng/mL PTX for 16-24 hours prior to the assay.

-

Pre-incubation: Aspirate the culture medium and wash the cells once with Assay Buffer.

-

Antagonist Treatment: For antagonist studies, add the antagonist (e.g., PPTN) diluted in Assay Buffer to the wells and incubate for 15-30 minutes at 37°C.

-

Agonist Stimulation: Add a mixture of a fixed concentration of forskolin (e.g., 10-30 µM) and varying concentrations of the P2Y14R agonist to the wells.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes.

-

Cell Lysis: Terminate the reaction and lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.

-

cAMP Detection: Quantify the intracellular cAMP concentration using the selected assay kit.

-

Data Analysis: Plot the cAMP concentration against the log of the agonist concentration. The data should be normalized to the response seen with forskolin alone (0% inhibition) and a baseline control (100% inhibition). Fit the data to a sigmoidal dose-response curve to determine the IC50 value. For antagonist studies, perform a Schild analysis to determine the KB value.[7][14]

Protocol 2: RhoA Activation (G-LISA) Assay

This protocol outlines a method to measure the activation of RhoA in response to P2Y14R stimulation in cells like human neutrophils.[5]

Objective: To quantify the amount of active, GTP-bound RhoA.

Materials:

-

Human neutrophils or other P2Y14R-expressing cells.

-

P2Y14R agonist (e.g., UDP-glucose).

-

Ice-cold PBS.

-

RhoA Activation Assay Kit (e.g., G-LISA™ from Cytoskeleton, Inc., which uses a Rho-GTP-binding protein immobilized on a 96-well plate).[17]

-

Lysis Buffer (provided in the kit).

-

Cell scraper.

-

Microplate reader.

Procedure:

-

Cell Culture and Stimulation: Culture cells to the desired density. Starve cells of serum for 2-4 hours if necessary. Stimulate cells with the P2Y14R agonist (e.g., 10 µM UDP-glucose) for a short time course (e.g., 0, 1, 5, 15 minutes).

-

Lysis: Immediately terminate the stimulation by aspirating the medium and washing once with ice-cold PBS. Add ice-cold Lysis Buffer and scrape the cells.

-

Lysate Collection: Transfer the cell lysate to a microcentrifuge tube, and clarify by centrifuging at >10,000 x g for 1 minute at 4°C.

-

Protein Quantification: Determine the protein concentration of each lysate supernatant. Normalize all samples to the same protein concentration using Lysis Buffer.

-

G-LISA Assay:

-

Add the normalized lysates to the wells of the Rho-GTP-binding plate provided in the kit.

-

Incubate at 4°C for 30-60 minutes with gentle agitation.

-

Wash the wells several times with the provided Wash Buffer.

-

Add the primary antibody (anti-RhoA) and incubate.

-

Wash the wells, then add the secondary HRP-conjugated antibody and incubate.

-

Wash the wells, then add the HRP detection reagent.

-

-

Data Acquisition: Immediately read the absorbance on a microplate reader.

-

Data Analysis: The signal is directly proportional to the amount of active RhoA in the sample. Express the results as fold-change over the unstimulated control.

References

- 1. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the UDP-glucose receptor (re-named here the P2Y14 receptor) adds diversity to the P2Y receptor family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signalling and pharmacological properties of the P2Y receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. UDP-glucose acting at P2Y14 receptors is a mediator of mast cell degranulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 9. P2Y14 receptor activation of platelets induces Ca2+ mobilization and Rho-GTPase-dependent motility that requires an interaction with P2Y1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. P2Y14 receptor is functionally expressed in satellite glial cells and mediates interleukin-1β and chemokine CCL2 secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 16. guidetopharmacology.org [guidetopharmacology.org]

- 17. sc.edu [sc.edu]

MRS4458 and its Binding Affinity for the Human P2Y14 Receptor: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive analysis of the binding affinity of MRS4458 for the human P2Y14 receptor (P2Y14R), a G protein-coupled receptor implicated in various physiological and pathological processes. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological modulation of the P2Y14 receptor.

Executive Summary

The P2Y14 receptor, a member of the P2Y family of purinergic receptors, is a Gi-coupled receptor activated by UDP-sugars, such as UDP-glucose.[1][2][3] Its activation triggers a signaling cascade that plays a significant role in inflammatory and immune responses.[2][4] this compound has been identified as a competitive antagonist of the human P2Y14 receptor, making it a valuable tool for studying the receptor's function and a potential lead compound for therapeutic development.[5][6] This guide summarizes the quantitative binding affinity data for this compound, details the experimental protocols for its determination, and provides visual representations of the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity of this compound

The binding affinity of this compound for the human P2Y14 receptor has been determined through functional assays. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of an antagonist. The pIC50, the negative logarithm of the IC50 value in molar concentration, is also commonly used.

| Compound | Receptor | Parameter | Value | Molar Concentration (M) | Reference |

| This compound | Human P2Y14 | pIC50 | 6.8 | 1.58 x 10-7 | [7] |

| This compound | Human P2Y14 | IC50 | 158.5 nM | 1.58 x 10-7 | Calculated |

Note: The IC50 value was calculated from the pIC50 value using the formula: IC50 = 10-pIC50

P2Y14 Receptor Signaling Pathways

The human P2Y14 receptor is coupled to the Gi family of G proteins.[1][2][4] Upon agonist binding, the receptor activates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][8] Downstream of this event, the P2Y14 receptor can also activate other signaling pathways, including the Rho/Rho kinase and mitogen-activated protein kinase (MAPK) pathways, which are involved in cell migration and inflammatory responses.[2]

Experimental Protocols

The determination of the binding affinity of an antagonist like this compound for the P2Y14 receptor typically involves functional assays that measure the inhibition of agonist-induced signaling. Given that P2Y14R is a Gi-coupled receptor, a common and robust method is the cAMP accumulation assay.

cAMP Accumulation Assay for P2Y14R Antagonists

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.

1. Cell Culture and Preparation:

-

Human embryonic kidney (HEK) 293 cells or other suitable cell lines stably expressing the human P2Y14 receptor are cultured in appropriate media.

-

Cells are harvested and seeded into 384-well plates at a predetermined optimal density and incubated to allow for adherence.

2. Assay Procedure:

-

The culture medium is removed, and cells are washed with a buffer.

-

Cells are then incubated with varying concentrations of the antagonist (this compound) for a specific period to allow for receptor binding.

-

Subsequently, a fixed concentration of a P2Y14R agonist (e.g., UDP-glucose) is added in the presence of forskolin (an adenylyl cyclase activator) to stimulate cAMP production.

-

The agonist concentration is typically chosen to be at its EC80 (the concentration that elicits 80% of its maximal effect) to ensure a robust signal window.

-

The incubation continues for a defined period to allow for the modulation of cAMP levels.

3. cAMP Detection:

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a commercially available detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology.

4. Data Analysis:

-

The measured signal (e.g., HTRF ratio) is converted to cAMP concentration using a standard curve.

-

The antagonist concentration is plotted against the percentage of inhibition of the agonist response.

-

The IC50 value, the concentration of the antagonist that causes 50% inhibition of the agonist's effect, is determined by fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a potent antagonist of the human P2Y14 receptor with a well-characterized binding affinity. The data and protocols presented in this guide provide a solid foundation for researchers investigating the role of the P2Y14 receptor in health and disease. The use of robust functional assays, such as the cAMP accumulation assay, is crucial for the accurate determination of the pharmacological properties of P2Y14R modulators. The continued exploration of compounds like this compound will be instrumental in advancing our understanding of purinergic signaling and in the development of novel therapeutics targeting this important receptor.

References

- 1. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI Insight - Adipocyte P2Y14 receptors play a key role in regulating whole-body glucose and lipid homeostasis [insight.jci.org]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. UDP is a competitive antagonist at the human P2Y14 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. guidetopharmacology.org [guidetopharmacology.org]

- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Mouse Studies of miR-4458

These application notes provide a detailed protocol for researchers, scientists, and drug development professionals on the in vivo administration of miR-4458 in a mouse model of estrogen receptor-positive (ER+) breast cancer. The protocol is based on studies demonstrating the tumor-suppressive effects of miR-4458 through the regulation of the COL11A1/DDR2/SRC signaling pathway.

Mechanism of Action

MicroRNA-4458 (miR-4458) has been identified as a tumor suppressor in ER+ breast cancer. It directly targets Collagen Type XI Alpha 1 Chain (COL11A1), a component of the extracellular matrix associated with poor prognosis in cancer. By downregulating COL11A1, miR-4458 leads to the inactivation of the Discoidin Domain Receptor 2 (DDR2)/SRC signaling pathway, which is crucial for tumor growth, migration, and invasion. In vivo studies have shown that sustained delivery of miR-4458 to tumor-bearing mice can significantly inhibit tumor progression and metastasis[1].

Signaling Pathway

The signaling cascade initiated by miR-4458 is depicted below.

Experimental Protocols

The following protocols are based on a study utilizing miR-4458-loaded gelatin nanospheres in a xenograft nude mouse model of ER+ breast cancer[1].

Preparation of miR-4458 Loaded Gelatin Nanospheres

This section would typically detail the synthesis of gelatin nanospheres and the loading of a miR-4458 mimic. As the specific preparation protocol for the nanospheres is not detailed in the provided search results, a general outline is provided below. Researchers should refer to specific literature on gelatin nanoparticle synthesis for detailed procedures.

Materials:

-

Gelatin Type B

-

Polydimethylsiloxane (PDMS)

-

miR-4458 mimic

-

Nuclease-free water

General Procedure:

-

Prepare an aqueous solution of Gelatin Type B.

-

Create an emulsion by adding the gelatin solution to PDMS with continuous stirring.

-

Induce crosslinking of the gelatin to form nanospheres.

-

Purify the nanospheres by centrifugation and washing.

-